

sitravatinib combination therapy nivolumab protocol

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Compound Focus: Sitravatinib

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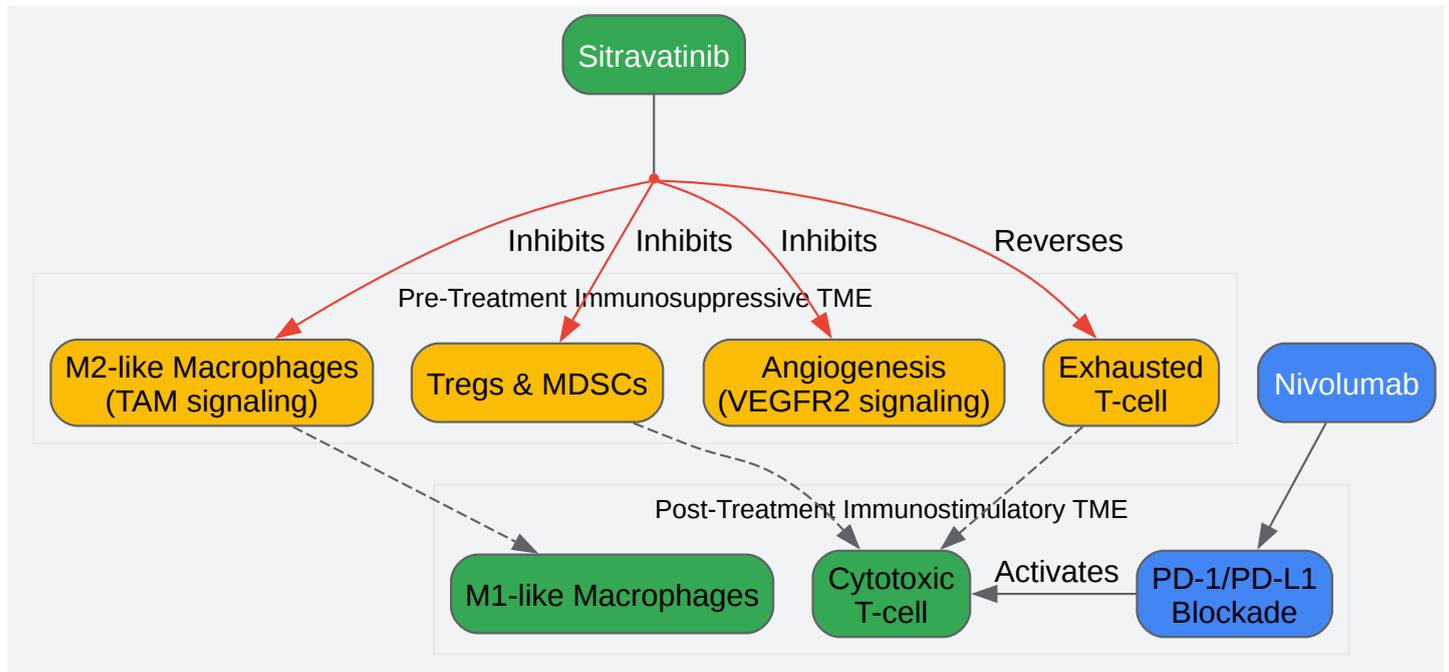
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Mechanism of Action and Rationale for Combination

The combination of **sitravatinib**, a tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 immune checkpoint inhibitor, is designed to modulate the tumor microenvironment (TME) and counteract immunosuppression.

The diagram below illustrates the proposed mechanism of action for this combination therapy.



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Sitravatinib targets multiple receptor tyrosine kinases, including TYRO3, AXL, MERTK (TAM), and VEGFR2. TAM receptor signaling and VEGFR2-driven angiogenesis promote an immunosuppressive TME by facilitating M2 macrophage polarization, recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and suppressing T-cell activity [1]. By inhibiting these targets, **sitravatinib** shifts the TME from an immunosuppressive to an immunostimulatory state. This includes repolarizing macrophages to the M1 phenotype and reducing suppression of cytotoxic T-cells [1]. In this modified TME, nivolumab can more effectively block the PD-1 pathway, releasing the brakes on the newly potentiated T-cells and enabling a robust antitumor immune response [2]. Preclinical data suggests this combination can overcome primary and acquired resistance to checkpoint inhibitors [1].

Summary of Clinical Trial Efficacy and Safety

The clinical activity of **sitravatinib** plus nivolumab has been evaluated across several tumor types. The tables below summarize key efficacy and safety outcomes from recent trials.

Table 1: Efficacy Outcomes from Clinical Trials

Tumor Type	Trial (Phase)	Patient Population	Dosing Regimen	Objective Response Rate (ORR)	Median PFS	Median OS
Clear Cell Renal Cell Carcinoma (ccRCC)	SNAPI (Phase 2) [3]	Post-ICI progression (N=14)	Sitravatinib 100 mg QD + Nivolumab 480 mg Q4W	14.3% (24-week)	5.5 months	13.3 months
		CPI-experienced, No PCB (N=35)	Sitravatinib 120 mg QD + Nivolumab 240 mg Q2W or 480 mg Q4W	11.4%	3.7 months	7.9 months
		CPI-experienced, PCB (N=89)	Same as above	16.9%	5.6 months	13.6 months
Non-Small Cell Lung Cancer (NSCLC)	MRTX-500 (Phase 2) [1]	CPI-naive (N=32)	Same as above	25.0%	7.1 months	NR (Median FU 20.4 mo)
		PBC-treated, CPI-naive (N=53)	Sitravatinib 120 mg QD + Nivolumab 240 mg Q2W/480 mg Q4W	32.1%	3.9 months	NR
		CPI-refractory (N=67)	Same as above	14.9%	3.9 months	NR
Urothelial Carcinoma (UC)	516-003 (Phase 2) [4]	CPI- and ADC-refractory (N=56)	Same as above	5.4%	3.7 months	NR

Abbreviations: PFS: Progression-free survival; OS: Overall survival; ICI: Immune checkpoint inhibitor; CPI: Checkpoint inhibitor; PCB: Prior clinical benefit; NR: Not reached; FU: Follow-up; PBC: Platinum-based chemotherapy; ADC: Antibody-drug conjugate; QD: Once daily; Q2W: Every 2 weeks; Q4W: Every 4 weeks.

Table 2: Safety Profile of Sitravatinib and Nivolumab Combination

Safety Parameter	MRTX-500 (NSCLC, N=156) [1]	516-003 (Urothelial Carcinoma, N=244) [4]	SNAPI (ccRCC, N=14) [3]
Any Grade TRAEs	93.6%	Not specified	100%
Grade 3/4 TRAEs	58.3%	54.5% (Grade 3: 51.2%, Grade 4: 3.3%)	42.9%
Treatment Discontinuation due to TRAEs	14.1%	6.1%	Not specified
Dose Reduction/Interruption due to TRAEs	42.9%	Not specified	64.3% (interruption), 50% (reduction)
Common Adverse Events	Not specified in results	Not specified in results	Fatigue, elevated liver enzymes, immune-mediated AEs (14.3% any grade)
Notable Serious AEs	1 Grade 5 TRAE (cardiac failure)	1 treatment-related death (cardiac failure)	Serious AEs in 50% of patients

Abbreviations: TRAE: Treatment-related adverse event; AE: Adverse event.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical studies, the following protocols detail the key methodologies.

Clinical Dosing and Administration Protocol

This protocol outlines the standard dosing and management strategies for the combination, synthesized from multiple trials [1] [4] [3].

- **Drug Formulations and Storage:**

- **Sitravatinib:** Administered orally as 100 mg or 120 mg free-base capsules, or 100 mg malate capsules, once daily on an empty stomach (at least 1 hour before or 2 hours after a meal).
- **Nivolumab:** Administered as an intravenous infusion. Use either:
 - **Flat Dosing:** 480 mg every 4 weeks, infused over 30 minutes [3].
 - **Weight-Based Dosing:** 3 mg/kg every 3 weeks when combined with ipilimumab in a triplet therapy [5] [6].
- Nivolumab vials require dilution in 0.9% Sodium Chloride or 5% Dextrose injection to a final concentration of 1-10 mg/mL. Administer using a sterile, non-pyrogenic, low-protein binding in-line filter (pore size 0.2-1.2 μm) [7].

- **Dose Modification Guidelines:**

- **Sitravatinib Dose Reduction:** Manage adverse events with dose interruptions and/or reductions. Common reduced dose levels are 80 mg and 60 mg daily. In the MRTX-500 trial, 42.9% of patients required a dose reduction or interruption [1].
- **Nivolumab Dosing:** For specific combination regimens (e.g., with ipilimumab), follow sequence-specific administration. Administer nivolumab first, followed by the other agent on the same day, using separate infusion bags and filters [7].
- **Management of Immune-Related Adverse Events (irAEs):** For grade 2 or higher irAEs, withhold both **sitravatinib** and nivolumab. Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day). For steroid-refractory cases, consider additional immunosuppressants like infliximab or mycophenolate mofetil. Permanently discontinue both drugs for life-threatening (grade 4) irAEs, with the exception of endocrinopathies that are well-controlled by hormone replacement [2].

Correlative Biomarker Analysis Protocol

This protocol details the biomarker analyses used to investigate the mechanism of action and resistance, as performed in the phase 1 ccRCC trial [5] [6].

- **Sample Collection:**

- Obtain fresh tumor tissue via core needle biopsies at baseline (pre-treatment) and early on-treatment (e.g., after 3-6 weeks of therapy).
- Collect peripheral blood mononuclear cells (PBMCs) and plasma at multiple timepoints (e.g., baseline, every cycle, and at progression) for longitudinal analysis.

- **Single-Cell RNA Sequencing (scRNA-seq):**

- **Cell Viability and Preparation:** Ensure high viability (>80%) of isolated cells from dissociated tumor tissue. Use a platform such as the 10x Genomics Chromium system to generate single-cell gel bead-in-emulsions (GEMs).
- **Library Preparation and Sequencing:** Construct libraries according to the manufacturer's protocol. Sequence on an Illumina NovaSeq platform to a target depth of >50,000 reads per cell.
- **Bioinformatic Analysis:**
 - Process raw data using Cell Ranger to align reads and generate feature-barcode matrices.
 - Perform downstream analysis in R with the Seurat package. Steps include:
 - Quality control (filtering cells with high mitochondrial gene percentage or low unique gene counts).
 - Normalization and scaling.
 - Dimensionality reduction (PCA) and graph-based clustering (UMAP/t-SNE).
 - Differential gene expression analysis to identify cluster-defining markers.
 - Assign cell type identity using canonical markers (e.g., CD3E for T cells, CD68 for macrophages, PECAM1 for endothelial cells).
 - Perform trajectory inference (pseudotime analysis) to investigate transitions in T-cell states (e.g., from cytotoxic to exhausted).
 - Calculate pathway enrichment scores (e.g., for EMT, hypoxia) using gene set variation analysis (GSVA).

- **Analysis of Tumor Microenvironment:**

- Quantify shifts in immune cell populations by comparing the proportions of T-cells, myeloid cells, fibroblasts, and endothelial cells between baseline and on-treatment samples.
- Correlate the abundance of specific cell types (e.g., CD8+ T-cells, M2 macrophages) with clinical outcomes (response, PFS).

- Identify gene expression signatures associated with resistance, such as an EMT-like program in tumor cells or an exhausted T-cell signature [6].

Discussion and Future Perspectives

The combination of **sitravatinib** and nivolumab demonstrates a manageable safety profile and modest clinical activity across various solid tumors, particularly in certain NSCLC and UC populations that have developed resistance to prior checkpoint inhibitors [1] [4]. However, efficacy in later-line ccRCC settings was limited, leading to early trial termination [3].

The key challenge is optimizing the therapeutic window. The initial high rate of immune-related adverse events with the **sitravatinib**-nivolumab-ipilimumab triplet regimen required ipilimumab dose reduction to 0.7 mg/kg to allow safe **sitravatinib** escalation [5] [6]. Future strategies should focus on patient selection guided by biomarker development. scRNA-seq analyses have identified potential resistance mechanisms, including a tumor cell-specific EMT-like program and a shift from cytotoxic to exhausted T-cell states with enrichment for M2-like myeloid cells [6]. Validating these signatures could help identify patients most likely to benefit.

Conclusion

Sitravatinib and nivolumab combination therapy is a rational approach to modulate the tumor microenvironment and overcome immunotherapy resistance. The provided application notes, synthesized from recent clinical data, offer a framework for its experimental and clinical investigation. Future efforts must focus on biomarker-driven patient selection and mechanism-based combination strategies to fully realize the potential of this therapeutic approach.

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